molecular formula C₅¹³C₂H₁₃¹⁵NO₃ B1155400 N-Iso Valerylglycine-13C2,15N

N-Iso Valerylglycine-13C2,15N

Cat. No.: B1155400
M. Wt: 162.16
Attention: For research use only. Not for human or veterinary use.
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Description

N-Iso Valerylglycine-13C2,15N is a stable isotope-labeled analog of N-Isovalerylglycine, an acyl glycine recognized for its role as a biomarker in metabolic studies, particularly in research related to the predisposition for weight gain and obesity . This high-purity analytical standard is specifically designed for use in quantitative mass spectrometry, facilitating advanced research in metabolomics and drug metabolism. The incorporation of 13C2 and 15N labels provides essential internal standards for precise and accurate measurements, enabling researchers to track and quantify metabolic pathways with high specificity and minimal background interference. This compound is critical for investigating gut microbiome metabolism and host-microbiome interactions. Research indicates that branched-chain fatty acids like isovalerate, produced from dietary protein by gut bacteria, are key precursors for various microbial metabolites . By using this isotope-labeled standard, scientists can precisely trace the incorporation of nutrients into specific microbial products, elucidating the nutrient preferences of different gut bacteria and how diet shapes microbiome composition . This compound is supplied with a documented Certificate of Analysis and is intended for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

Molecular Formula

C₅¹³C₂H₁₃¹⁵NO₃

Molecular Weight

162.16

Synonyms

N-(3-Methyl-1-oxobutyl)glycine-13C2,15N;  N-Isovalerylglycine-13C2,15N;  Isovalerylglycine-13C2,15N;  N-Isovaleroylglycine-13C2,15N

Origin of Product

United States

Methodological Paradigms for the Synthesis and Isotopic Incorporation of N Isovalerylglycine 13c2,15n

Strategies for Carbon-13 and Nitrogen-15 (B135050) Labeling

The incorporation of stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into N-Isovalerylglycine is essential for its use in quantitative analysis, primarily through mass spectrometry-based methods. nih.gov The labeling strategy, specifically at the glycine (B1666218) moiety (¹³C₂¹⁵N), provides a distinct mass shift, enabling its differentiation from the naturally occurring (unlabeled) analyte.

Chemical Synthesis Approaches for N-Isovalerylglycine-¹³C₂,¹⁵N

The predominant method for producing N-Isovalerylglycine-¹³C₂,¹⁵N is through chemical synthesis. This approach offers precise control over the location of the isotopic labels. The general strategy involves the coupling of an isotopically labeled glycine precursor with an isovaleryl group.

A common synthetic route begins with commercially available [¹⁵N, ¹³C₂]glycine. This labeled amino acid serves as the core scaffold into which the isovaleryl moiety is introduced. The synthesis proceeds via an N-acylation reaction. Isovaleric acid is first activated to facilitate the reaction with the amino group of glycine. This activation can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, an anhydride, or an active ester.

Key Reaction Steps:

Activation of Isovaleric Acid: Isovaleric acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form isovaleryl chloride.

Coupling Reaction: The resulting isovaleryl chloride is then reacted with [¹⁵N, ¹³C₂]glycine under basic conditions (Schotten-Baumann reaction) to form the desired N-Isovalerylglycine-¹³C₂,¹⁵N.

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high chemical and isotopic purity.

Alternative coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), can also be used to facilitate the amide bond formation between isovaleric acid and labeled glycine, often with additives like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.

Enzymatic or Biosynthetic Pathways for Isotopic Enrichment

While chemical synthesis is more common for producing specific isotopologues, enzymatic or biosynthetic methods present an alternative for isotopic enrichment. nih.gov These methods leverage the catalytic machinery of biological systems. The key enzyme in the formation of N-isovalerylglycine is glycine N-acyltransferase (GLYAT), which catalyzes the conjugation of glycine with various acyl-CoA thioesters. hmdb.ca

A potential biosynthetic pathway would involve supplying isotopically labeled precursors to a system containing the necessary enzymatic activity. For N-Isovalerylglycine-¹³C₂,¹⁵N, this would entail:

Providing [¹⁵N, ¹³C₂]glycine as a substrate.

Ensuring a supply of isovaleryl-CoA. Isovaleryl-CoA is a metabolic intermediate derived from the degradation of the branched-chain amino acid leucine (B10760876). hmdb.caresearchgate.net

Utilizing a biological system (e.g., cell-free extracts, purified enzymes, or microbial fermentation) that expresses active glycine N-acyltransferase.

This approach is particularly useful in metabolic studies where researchers aim to trace the flow of atoms through complex pathways. beilstein-journals.org For example, introducing ¹⁵N-labeled amino acids into cell growth media can achieve uniform labeling of expressed proteins. sigmaaldrich.compromega.com However, for producing a specific, small-molecule standard like N-Isovalerylglycine-¹³C₂,¹⁵N, controlling the precise labeling pattern and achieving high enrichment can be more challenging compared to chemical synthesis.

Isotopic Purity and Chemical Characterization Methodologies for Research Standards

To function as a reliable internal standard, the isotopic and chemical purity of N-Isovalerylglycine-¹³C₂,¹⁵N must be rigorously verified. sigmaaldrich.comnih.gov Several analytical techniques are employed for this characterization.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment and purity. alfa-chemistry.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can accurately measure the mass of the labeled compound and distinguish it from unlabeled counterparts and other potential isotopologues. researchgate.netalmacgroup.com By comparing the signal intensity of the ion corresponding to the fully labeled molecule (M+3) with any lower mass ions (M, M+1, M+2), the isotopic enrichment can be calculated. Stable-isotope dilution analysis using tandem mass spectrometry (MS/MS) is a powerful quantitative application where the labeled standard is used to accurately measure the concentration of the unlabeled analyte in biological samples. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for confirming the chemical structure and verifying the specific location of the isotopic labels. alfa-chemistry.com

¹³C NMR: Carbon-13 NMR directly detects the incorporated ¹³C atoms, which exhibit strong signals compared to the natural abundance signals of unlabeled carbons. The chemical shifts confirm their positions within the glycine backbone. nih.gov

¹⁵N NMR: Nitrogen-15 NMR, or ¹H-¹⁵N correlation spectra (like HSQC), can be used to confirm the presence and location of the ¹⁵N label in the amide group. nih.govacs.org The coupling constants between adjacent ¹³C and ¹⁵N nuclei (J-coupling) can provide unambiguous evidence of their connectivity. nih.gov

The combination of these methods provides a comprehensive characterization of the research standard, ensuring its identity, purity, and isotopic integrity.

Analytical Method Purpose Key Information Obtained
Mass Spectrometry (MS) Isotopic Enrichment & PurityMolecular weight confirmation, ratio of labeled to unlabeled species, quantification of isotopic distribution. researchgate.netalmacgroup.com
¹H NMR Structural ConfirmationProton chemical shifts and coupling constants, confirmation of molecular backbone.
¹³C NMR Label Position ConfirmationDirect detection of ¹³C labels, verification of label location, structural analysis. nih.gov
¹⁵N NMR / Correlation Label Position ConfirmationDirect or indirect detection of ¹⁵N label, confirmation of nitrogen's position in the amide bond. acs.org

Considerations for Scalability and Yield in Research-Grade Synthesis

Scalability: Transitioning a synthesis from a small, laboratory scale to a larger production batch requires careful optimization. Reactions that are efficient on a milligram scale may face challenges such as heat transfer, mixing, and reagent addition rates at a larger scale. The purification method must also be scalable; for instance, preparative high-performance liquid chromatography (HPLC) may be suitable for small quantities but can become costly and time-consuming for larger batches, where crystallization might be preferred.

Advanced Analytical Techniques for Quantifying N Isovalerylglycine 13c2,15n and Its Metabolites in Research Matrices

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) stands as a premier technology for the detection and quantification of N-isovalerylglycine and its isotopically labeled analogues. nih.govmdpi.com Its high sensitivity and specificity allow for the reliable measurement of this biomarker even at low concentrations in complex biological fluids such as blood and urine. nih.govnewenglandconsortium.orgsequencing.com The development of MS-based methods has been pivotal in both the diagnosis and monitoring of IVA. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Stable Isotope Dilution Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique frequently employed for the quantitative analysis of metabolites. researchgate.net The coupling of liquid chromatography for physical separation with the high selectivity of tandem mass spectrometry makes it an ideal platform for stable isotope dilution analysis. nih.govresearchgate.net This approach is considered a gold standard for quantification in complex matrices due to its ability to correct for sample loss during preparation and variations in instrument response. thermofisher.com

In the context of IVA research, LC-MS/MS is used to measure endogenous N-isovalerylglycine by adding a known amount of an isotopically labeled version, such as N-Isovalerylglycine-13C2,15N, to the sample. nih.govnih.gov Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences similar ionization efficiency, allowing for highly accurate quantification based on the ratio of the signal from the endogenous analyte to that of the labeled internal standard.

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective acquisition mode used in tandem mass spectrometry. nih.govnih.gov It involves isolating a specific precursor ion (e.g., the molecular ion of N-Isovalerylglycine), subjecting it to collision-induced dissociation (CID), and then monitoring for a specific, characteristic fragment ion (product ion). nih.gov The optimization of MRM transitions is a critical step in developing a robust LC-MS/MS assay. nih.govresearchgate.net This process enhances the signal-to-noise ratio, thereby improving the sensitivity and specificity of the measurement. For instance, in the analysis of N-isovalerylglycine butylester, a product ion at a mass-to-charge ratio (m/z) of 132 has been effectively used. nih.govresearchgate.net

For N-Isovalerylglycine-13C2,15N, the precursor and product ions will have mass shifts corresponding to the incorporated stable isotopes. This mass difference is what allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard. The optimization involves systematically adjusting instrument parameters like collision energy to maximize the intensity of the desired product ion for both the analyte and the labeled standard.

Table 1: Hypothetical Optimized MRM Transitions for N-Isovalerylglycine and its Labeled Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
N-Isovalerylglycine160.1116.1Represents the transition for the native (unlabeled) compound.
N-Isovalerylglycine-13C2,15N163.1118.1The +3 Da mass shift reflects the two 13C atoms and one 15N atom. The fragment ion retains one 13C and the 15N.

The use of an appropriate internal standard (ISTD) is fundamental to achieving accurate and reproducible quantitative results in analytical chemistry. thermofisher.comresearchgate.net In isotope dilution mass spectrometry, the ideal internal standard is a stable isotope-labeled version of the analyte itself, such as N-Isovalerylglycine-13C2,15N for the quantification of N-isovalerylglycine. thermofisher.com This type of ISTD is added to samples at the very beginning of the analytical workflow. thermofisher.com

By mimicking the chemical behavior of the endogenous analyte through extraction, derivatization, and chromatographic separation, the stable isotope-labeled ISTD effectively compensates for any variability or loss that may occur during sample processing. thermofisher.com The final quantification is based on the ratio of the peak area of the analyte to the peak area of the ISTD. youtube.com This ratiometric measurement ensures that the calculated concentration of the analyte is unaffected by variations in sample volume, extraction efficiency, or instrument performance. Several studies have successfully used deuterated forms of N-isovalerylglycine, such as [4,4,4-D3]Isovalerylglycine, for this purpose. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an analytical technique capable of measuring the mass of molecules with very high precision. measurlabs.comnih.gov This capability is particularly advantageous when analyzing analytes in complex biological matrices, such as plasma or urine, which contain thousands of potentially interfering compounds. nih.gov HRMS can determine the elemental composition of an ion based on its exact mass, allowing for confident identification and differentiation of the target analyte from background noise and isobaric interferences (compounds with the same nominal mass but different elemental formulas). measurlabs.com

The application of HRMS in metabolomics allows for non-targeted screening strategies, which can help identify novel biomarkers without the need for pre-existing reference materials. nih.gov When combined with stable isotope labeling, HRMS can be used for mass isotopomer distribution analysis (MIDA) to trace metabolic pathways and determine the kinetic profiles of specific proteins or metabolites. rsc.org Advanced data processing techniques, including background subtraction algorithms, further enhance the quality of HRMS data by removing signals that are not relevant to the analyte of interest, thereby improving the accuracy of quantification in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Metabolomic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile compounds. nih.govnih.gov It was instrumental in the initial discovery and identification of N-isovalerylglycine in the urine of patients with IVA. mdpi.comnih.gov For non-volatile metabolites like N-isovalerylglycine, a chemical derivatization step, such as methylation or silylation, is typically required to increase their volatility and thermal stability for GC analysis. nih.gov

GC-MS remains a valuable tool in metabolomic profiling for the diagnosis of inborn errors of metabolism. nih.govnih.gov In studies of IVA, GC-MS has been used to identify key discriminative metabolites, including isovalerylglycine, that can distinguish affected individuals from healthy controls. nih.gov Stable isotope dilution methods using GC-MS have also been developed for the accurate quantification of N-isovalerylglycine in amniotic fluid and urine for prenatal diagnosis. nih.gov

Table 2: Comparison of Mass Spectrometry Platforms for N-Isovalerylglycine Analysis

TechniqueSample PreparationSelectivity/SensitivityPrimary Application
LC-MS/MS (MRM)Minimal, often 'dilute-and-shoot' after protein precipitation.Very High / HighTargeted quantification, newborn screening. nih.govnih.gov
HRMSSimilar to LC-MS/MS, dependent on research question.Highest / HighNon-targeted screening, biomarker discovery, structural elucidation. nih.gov
GC-MSRequires derivatization to increase volatility. nih.govHigh / HighMetabolomic profiling, organic acid analysis. nih.gov

Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Spectroscopy (MRS) in Stable Isotope Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy and its in vivo counterpart, Magnetic Resonance Spectroscopy (MRS), are powerful, non-invasive techniques that provide detailed structural and quantitative information about metabolites. nih.govnih.gov In the context of metabolic research, NMR is uniquely suited for stable isotope tracer studies. nih.govresearchgate.net By using precursors enriched with stable isotopes like 13C and 15N, researchers can trace the flow of atoms through metabolic pathways. nih.gov

The use of N-Isovalerylglycine-13C2,15N in NMR-based studies would allow for the direct observation of the metabolic fate of both the isovaleryl and glycine (B1666218) portions of the molecule. NMR can distinguish and quantify different isotopomers (molecules that differ only in their isotopic composition), providing rich information on metabolic fluxes and network activities that is often complementary to data obtained by mass spectrometry. nih.gov While MS detects the mass shift due to isotope incorporation, NMR can determine the exact position of the labeled atoms within the molecule's structure. This capability is invaluable for deciphering complex metabolic transformations and understanding the biochemical consequences of enzymatic defects, as seen in isovaleric acidemia. nih.gov

Isotope-Edited NMR for Metabolic Flux Analysis in Research Systems

Metabolic flux analysis (MFA) is a powerful technique for elucidating the rates of metabolic reactions within a biological system. nih.gov When combined with stable isotope tracers, NMR spectroscopy becomes a pivotal tool for tracing the flow of atoms through metabolic pathways. nih.gov The incorporation of ¹³C and ¹⁵N labels from precursors into downstream metabolites allows for the detailed mapping and quantification of metabolic fluxes. nih.govspringernature.com

N-Isovalerylglycine-13C2,15N, as a doubly labeled metabolite, is well-suited for such studies. The presence of both ¹³C and ¹⁵N isotopes provides complementary information for metabolic flux analysis. nih.gov For instance, if cells or research organisms are supplied with ¹³C-labeled leucine (B10760876) (the metabolic precursor to the isovaleryl moiety) and ¹⁵N-labeled glycine, the detection of doubly labeled N-isovalerylglycine by NMR would confirm the activity of the metabolic pathway leading to its formation.

Isotope-edited NMR techniques can be employed to selectively observe the signals from the labeled nuclei, simplifying the complex spectra of biological samples. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can be tailored to detect the ¹H-¹³C or ¹H-¹⁵N correlations, providing unambiguous identification and quantification of the labeled N-isovalerylglycine. The analysis of the coupling patterns and signal intensities of the isotopomers can reveal the relative contributions of different pathways to its synthesis. nih.gov

The table below illustrates a hypothetical experimental setup for a metabolic flux study involving N-isovalerylglycine.

Experimental ParameterDescription
Isotopic Tracers [U-¹³C]-Leucine, ¹⁵N-Glycine
Biological System Cell culture model of isovaleric acidemia
Analytical Technique 2D ¹H-¹³C HSQC and ¹H-¹⁵N HSQC NMR
Target Metabolite N-Isovalerylglycine-13C,15N
Expected Outcome Quantification of the flux through the leucine catabolism and glycine conjugation pathway.

By analyzing the distribution of ¹³C and ¹⁵N in N-isovalerylglycine and other related metabolites, researchers can gain insights into the metabolic dysregulation characteristic of isovaleric acidemia and evaluate the efficacy of potential therapeutic interventions.

Selective Labeling Strategies for NMR-Based Structural and Dynamic Studies of Related Biomolecules

Selective isotope labeling is a cornerstone of modern biomolecular NMR, enabling the study of large proteins and complex biomolecular interactions. nih.govnih.gov This approach involves the incorporation of isotopes at specific sites within a molecule, which simplifies crowded NMR spectra and allows for the targeted investigation of molecular structure and dynamics. nih.gov While N-Isovalerylglycine-13C2,15N is a small molecule, the principles of selective labeling are highly relevant to studying its interactions with larger biomolecules, such as the enzymes involved in its metabolism or transport.

For example, in the context of isovaleric acidemia, understanding the interaction of N-isovalerylglycine with enzymes or transport proteins could provide valuable insights into the pathophysiology of the disease. By using a selectively ¹³C and ¹⁵N labeled N-isovalerylglycine, researchers could perform isotope-edited NMR experiments to probe its binding to a target protein. In these experiments, only the signals from the labeled ligand would be observed, allowing for the determination of its binding affinity, the identification of the binding site on the protein (through Nuclear Overhauser Effect experiments), and the characterization of its dynamics in the bound state.

The following table outlines a potential selective labeling strategy for studying the interaction of N-isovalerylglycine with a hypothetical binding protein.

Research GoalSelective Labeling StrategyNMR ExperimentExpected Information
Identify binding interface¹⁵N-labeled protein + N-Isovalerylglycine-13C2,15N¹H-¹⁵N HSQC of the protein in the presence and absence of the ligandChemical shift perturbations in the protein spectrum upon ligand binding, identifying residues at the binding site.
Determine bound conformation of the ligandN-Isovalerylglycine-13C2,15N bound to an unlabeled proteinIsotope-filtered NOESYThrough-space correlations between protons of the ligand and the protein, defining the bound conformation.
Characterize ligand dynamicsN-Isovalerylglycine-13C2,15N¹³C and ¹⁵N relaxation experimentsInformation on the flexibility and motion of the ligand when bound to the protein.

These selective labeling strategies, in conjunction with advanced NMR techniques, provide a powerful toolkit for dissecting the molecular mechanisms underlying the metabolic alterations in isovaleric acidemia and for exploring the functional consequences of the accumulation of metabolites like N-isovalerylglycine. mpg.decore.ac.uk

Applications of N Isovalerylglycine 13c2,15n As a Stable Isotope Tracer in Fundamental Metabolic Research

Elucidating Leucine (B10760876) Catabolism and Isovaleryl-CoA Metabolism in Research Models

N-Isovalerylglycine-13C2,15N is a pivotal tool for investigating the breakdown of the branched-chain amino acid leucine. The catabolism of leucine is a multi-step process, with a key intermediate being isovaleryl-CoA. medlineplus.gov Inborn errors of metabolism, such as isovaleric acidemia (IVA), arise from defects in this pathway, leading to the accumulation of toxic metabolites. mdpi.comh-brs.de The use of stable isotope-labeled standards enables the precise quantification of metabolic products, offering deep insights into the pathophysiology of such conditions.

Investigation of Isovaleryl-CoA Dehydrogenase (IVD) Pathway Dynamics

The mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) is responsible for the third step in leucine catabolism, catalyzing the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. medlineplus.govnih.govnih.gov A deficiency in IVD disrupts this process, causing the upstream accumulation of isovaleryl-CoA. mdpi.comnih.gov This excess isovaleryl-CoA is then diverted into alternative metabolic routes. By using N-Isovalerylglycine-13C2,15N as an internal standard in mass spectrometry-based assays, researchers can accurately measure the concentration of the unlabeled, endogenously produced N-isovalerylglycine. researchgate.net This measurement serves as a crucial biomarker for IVD deficiency, allowing for the study of the enzyme's activity and the metabolic consequences of its dysfunction in research models. mdpi.com The ability to quantify this specific conjugate is essential for diagnosing and monitoring conditions like isovaleric acidemia. researchgate.net

Characterization of Downstream Metabolic Byproducts and Conjugates

When the IVD enzyme is deficient, the buildup of isovaleryl-CoA leads to the formation and accumulation of several secondary metabolites. mdpi.comnih.gov The excess isovaleryl-CoA is hydrolyzed to isovaleric acid or conjugated with carnitine and glycine (B1666218) to form isovalerylcarnitine and N-isovalerylglycine, respectively. mdpi.comnih.govresearchgate.net These compounds, particularly isovaleric acid, can be toxic at high concentrations, contributing to the severe clinical symptoms associated with isovaleric acidemia. medlineplus.gov

The use of N-Isovalerylglycine-13C2,15N in stable isotope dilution analysis is critical for the accurate quantification of these downstream byproducts in biological samples like blood and urine. researchgate.net This precise measurement helps researchers characterize the metabolic profile of IVD deficiency and understand how different cellular models handle the toxic accumulation of isovaleryl-CoA.

Table 1: Key Metabolites in Leucine Catabolism and Isovaleric Acidemia (IVA)

MetabolitePathway RoleSignificance in IVD Deficiency
LeucineEssential branched-chain amino acidPrecursor to the metabolic block
Isovaleryl-CoAIntermediate in leucine catabolismAccumulates due to enzyme deficiency medlineplus.govmdpi.com
3-Methylcrotonyl-CoAProduct of the IVD-catalyzed reactionProduction is reduced nih.gov
Isovaleric AcidByproduct of Isovaleryl-CoA hydrolysisAccumulates to toxic levels medlineplus.gov
N-IsovalerylglycineGlycine conjugate of Isovaleryl-CoAKey diagnostic biomarker; formed via a detoxification pathway mdpi.comnih.gov
IsovalerylcarnitineCarnitine conjugate of Isovaleryl-CoABiomarker used in newborn screening mdpi.com
3-Hydroxyisovaleric acidSecondary metaboliteAnother diagnostic biomarker found in urine mdpi.com

Tracing Glycine Conjugation Pathway Activity

The glycine conjugation pathway is a crucial phase II detoxification mechanism in the liver and kidneys. nih.gov It functions to eliminate excess acyl-CoA molecules that cannot be processed through primary metabolic pathways like beta-oxidation. nih.govnih.gov This pathway involves the conjugation of acyl-CoA esters to the amino acid glycine, forming N-acylglycines that are readily excreted in urine. nih.gov N-Isovalerylglycine-13C2,15N serves as an indispensable standard for studying the efficiency and kinetics of this vital detoxification route.

Quantification of Glycine N-Acyltransferase Activity in In Vitro and In Vivo Research Systems

The key enzyme in this pathway is Glycine N-Acyltransferase (GLYAT). nih.govresearchgate.net This enzyme catalyzes the transfer of an acyl group from an acyl-CoA molecule, such as isovaleryl-CoA, to glycine, resulting in the formation of the corresponding N-acylglycine. nih.gov Research suggests that both GLYAT and its paralogue, GLYATL1, can form N-isovalerylglycine, although they exhibit lower affinities for isovaleryl-CoA compared to their preferred substrates. h-brs.deresearchgate.net

To quantify the activity of GLYAT in various research systems, from purified enzyme preparations to cell culture models, a precise method for measuring the product, N-isovalerylglycine, is required. By adding a known amount of N-Isovalerylglycine-13C2,15N to the experimental sample, researchers can use mass spectrometry to determine the exact quantity of the enzymatically produced (unlabeled) N-isovalerylglycine. This stable isotope dilution technique provides a highly accurate measure of enzyme activity, enabling detailed kinetic studies and the investigation of how different factors or genetic variants affect the enzyme's function. mdpi.com

Table 2: In Vitro Research Findings on Glycine N-Acyltransferase (GLYAT) Variants

GLYAT Haplotype VariantRelative Enzyme Activity (%) (Compared to Reference)Affinity for Benzoyl-CoA (s0.5,benz)Significance
156Asn > Ser (Reference)100%96.6 µMMost common and active form, considered the reference sequence. nih.gov
17Ser > Thr,156Asn > Ser73%118 µMSecond most common variant with slightly reduced activity. nih.gov
156Asn > Ser,199Arg > Cys9.8%61.2 µMRare variant with significantly reduced catalytic activity but higher affinity for the substrate. nih.gov

Role in Detoxification Mechanisms in Research Models

In metabolic disorders like isovaleric acidemia, the glycine conjugation pathway plays a protective role by converting the toxic, accumulated isovaleryl-CoA into the non-toxic, excretable N-isovalerylglycine. nih.gov This detoxification mechanism helps to alleviate the metabolic burden on the cell by regenerating the pool of free coenzyme A and reducing the concentration of toxic isovaleric acid. nih.govnih.gov

The use of N-Isovalerylglycine-13C2,15N is fundamental to studying this detoxification process in research models. By accurately quantifying the output of N-isovalerylglycine, scientists can assess the capacity and efficiency of the glycine conjugation pathway under conditions of metabolic stress. This allows for the investigation of potential therapeutic strategies aimed at enhancing this natural detoxification process.

Metabolic Flux Analysis in Defined Experimental Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. springernature.comnih.gov By using isotope-labeled substrates, researchers can trace the path of atoms through interconnected pathways. springernature.comnih.gov 13C-based MFA has become a standard tool for the quantitative characterization of diverse biological systems. springernature.comsemanticscholar.org

While many MFA studies use labeled precursors like glucose or glutamine to trace carbon flow, the use of a labeled end-product standard like N-Isovalerylglycine-13C2,15N is crucial for determining the output flux of a specific pathway. bham.ac.ukresearchgate.net In the context of leucine catabolism and detoxification, it allows for the precise measurement of the rate at which isovaleryl-CoA is processed through the glycine conjugation pathway. By introducing the labeled standard, the rate of endogenous N-isovalerylglycine production can be accurately calculated, providing a direct measure of the metabolic flux through this detoxification route. This approach is invaluable for understanding how cells reroute metabolism in response to genetic defects or environmental changes in defined experimental systems.

Table 3: Conceptual Application in Metabolic Flux Analysis

Experimental Condition in Research ModelExpected Change in Isovaleryl-CoA LevelExpected Flux to N-IsovalerylglycineRole of N-Isovalerylglycine-13C2,15N
Control (Normal IVD function)LowLow / BasalQuantify baseline pathway output
IVD Inhibition / KnockdownHighIncreasedQuantify the increased detoxification flux
High Leucine DietModerately IncreasedModerately IncreasedMeasure the pathway's response to substrate load
Glycine SupplementationHigh (in IVD deficient model)Potentially IncreasedAssess if glycine availability is a limiting factor for flux

In Vitro Cell Culture Models for Pathway Interrogation

In vitro cell culture systems provide a controlled environment to investigate cellular metabolism. The introduction of N-Isovalerylglycine-¹³C₂,¹⁵N into the culture medium allows for the tracing of the metabolism of N-acylglycines and the upstream pathways that contribute to their formation, such as the catabolism of the branched-chain amino acid leucine.

Pathway Elucidation: By monitoring the appearance of the ¹³C and ¹⁵N labels in downstream metabolites, researchers can map the metabolic fate of the isovaleryl group and the glycine moiety. This can help in understanding how different cell types process these compounds and how these pathways are altered in disease states, such as in cancer cells which often exhibit reprogrammed metabolism.

Enzyme Activity Assays: In studies of genetic metabolic disorders like isovaleric acidemia, patient-derived fibroblasts can be cultured and incubated with labeled precursors. While N-Isovalerylglycine is a product in this disease, introducing labeled precursors to leucine could lead to the formation of labeled N-Isovalerylglycine, allowing for the study of the deficient enzyme's residual activity and the effects of potential therapeutic interventions at a cellular level. For instance, studies on isovaleric acidemia have utilized cultured skin fibroblasts to characterize the metabolic defects in leucine metabolism by tracking the conversion of radiolabeled leucine. nih.gov

Ex Vivo Tissue Perfusion Systems

Ex vivo tissue perfusion systems, where an organ is maintained in a viable state outside the body, offer a bridge between in vitro and in vivo studies. These systems allow for the investigation of organ-specific metabolism in a controlled environment.

Organ-Specific Metabolism: Introducing N-Isovalerylglycine-¹³C₂,¹⁵N into the perfusate of an isolated liver or kidney could reveal how these organs take up, metabolize, and excrete N-acylglycines. nih.gov Recent advancements in ex vivo organ perfusion have demonstrated the ability to trace the metabolism of ¹³C-labeled substrates like glucose and amino acids in human liver tissue, providing quantitative data on metabolic fluxes. nih.govebi.ac.uk This same methodology could be applied using N-Isovalerylglycine-¹³C₂,¹⁵N to study its specific metabolic pathways.

Metabolic Response to Stimuli: The effect of drugs or toxins on the metabolism of N-acylglycines can be assessed in a specific organ without the confounding influences of systemic metabolism. This is particularly relevant for understanding drug-induced metabolic perturbations.

Animal Models for Metabolic Pathway Interrogation

Animal models are indispensable for studying systemic metabolism and the complex interplay between different organs. The administration of N-Isovalerylglycine-¹³C₂,¹⁵N to animal models, such as rodents, allows for the in vivo tracing of its metabolic fate.

Whole-Body Metabolism: Following administration, the distribution and transformation of the labeled compound can be tracked in various tissues and biofluids (blood, urine). This provides insights into the whole-body clearance, sites of metabolism, and the integration of N-acylglycine metabolism with other metabolic pathways. Studies have utilized ¹⁵N-labeled leucine in pigs to determine endogenous amino acid losses, demonstrating the feasibility of tracing amino acid metabolism in vivo. nih.govresearchgate.net

Disease Modeling: In animal models of isovaleric acidemia, administering a labeled precursor like ¹³C,¹⁵N-leucine would lead to the production of labeled N-Isovalerylglycine. This would enable researchers to study the pathophysiology of the disease and to evaluate the efficacy of therapeutic strategies aimed at reducing the accumulation of toxic metabolites.

Integration with Omics Technologies (e.g., Metabolomics, Fluxomics)

The true power of stable isotope tracers like N-Isovalerylglycine-¹³C₂,¹⁵N is realized when they are integrated with high-throughput "omics" technologies, particularly metabolomics and fluxomics.

Discrimination of Endogenous Metabolites from Exogenous Tracers

A primary application of N-Isovalerylglycine-¹³C₂,¹⁵N is to distinguish between the pool of the metabolite already present in a biological system (endogenous) and the pool that is introduced experimentally (exogenous). This is crucial for accurately measuring metabolic fluxes.

Tracing Leucine Catabolism: In the context of isovaleric acidemia, a genetic disorder of leucine metabolism, the accumulation of isovalerylglycine is a key diagnostic marker. By administering labeled leucine to a patient, the newly synthesized, labeled isovalerylglycine can be distinguished from the pre-existing, unlabeled pool using mass spectrometry. nih.gov This allows for the quantification of the rate of endogenous production of this toxic metabolite, providing valuable information for disease management and therapeutic development. nih.gov

Table 1: Application of Isotope Tracing in Differentiating Endogenous and Exogenous Metabolites

Metabolic Context Isotope Tracer Endogenous Metabolite Exogenous/Newly Synthesized Metabolite Analytical Technique Research Finding
Isovaleric AcidemiaL-(²H₃-methyl)-leucineUnlabeled N-isovalerylglycineLabeled N-isovalerylglycineMass SpectrometryThe majority of toxic metabolites are derived from endogenous protein turnover rather than dietary intake. nih.gov

Quantitative Metabolite Profiling using Stable Isotope Standards

In quantitative metabolomics, stable isotope-labeled compounds are the gold standard for use as internal standards. isolife.nlnih.goviroatech.com N-Isovalerylglycine-¹³C₂,¹⁵N, with its identical chemical properties to the endogenous analyte but distinct mass, is an ideal internal standard for the accurate quantification of N-isovalerylglycine in biological samples.

Isotope Dilution Mass Spectrometry (IDMS): This technique involves adding a known amount of the labeled internal standard to a sample. The ratio of the signal from the endogenous metabolite to the signal from the labeled standard, as measured by mass spectrometry, allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response. isolife.nl

Clinical Diagnostics: The accurate quantification of N-isovalerylglycine is critical for the diagnosis and monitoring of isovaleric acidemia. The use of labeled N-isovalerylglycine as an internal standard in newborn screening and clinical diagnostic tests ensures reliable measurements.

Table 2: Research Findings in Quantitative Metabolite Profiling

Study Focus Internal Standard Analyte Biological Matrix Analytical Method Key Finding
Diagnosis of Inborn Errors of MetabolismDeuterated acylglycinesAcylglycinesUrineLiquid Chromatography-Tandem Mass SpectrometryDevelopment of a high-sensitivity method for quantifying urinary acylglycines for the diagnosis of various organic acidemias.

Theoretical and Methodological Considerations in Stable Isotope Tracer Research Utilizing N Isovalerylglycine 13c2,15n

Principles of Stable Isotope Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique used to measure the biosynthesis and turnover rates of biological polymers and metabolites in vivo. The core principle of MIDA involves the administration of a precursor molecule labeled with stable isotopes, such as N-Isovalerylglycine-13C2,15N. Following its administration, the labeled precursor is incorporated into downstream metabolic products.

Mass spectrometry (MS) is then used to quantify the relative abundances of the resulting molecular species that differ only in mass due to the incorporation of the stable isotopes. These different mass versions of the same molecule are known as mass isotopomers. The resulting pattern, or mass isotopomer distribution, is analyzed using combinatorial probability models. By comparing the observed distribution to theoretically predicted distributions, researchers can calculate the isotopic enrichment of the "true" precursor pool—the direct source for the synthesis of the product molecule. This is a critical advantage, as it solves the long-standing problem of identifying the actual precursor molecules that enter a specific metabolic product.

From this, the fraction of newly synthesized molecules during the experiment can be determined. This allows for the calculation of key kinetic parameters, such as the absolute rate of biosynthesis and the replacement rate of the polymer or metabolite pool. MIDA provides a powerful method for making dynamic measurements of metabolism through the analysis of a single product, both during the incorporation and decay phases of the tracer. The technique has been successfully applied to study fatty acids, cholesterol, glucose, and is potentially applicable to a wide range of other biological molecules.

Experimental Design for Tracer Studies

A well-designed tracer study is crucial for obtaining meaningful and accurate data. The design must consider the specific metabolic pathway under investigation and the nature of the tracer being used.

The selection of an appropriate tracer is the foundational step in any stable isotope-resolved metabolomics (SIRM) study. The chosen tracer must be specific to the metabolic pathway of interest. In the case of N-Isovalerylglycine-13C2,15N, the dual labeling with Carbon-13 (¹³C) and Nitrogen-15 (B135050) (¹⁵N) allows for the simultaneous and unambiguous tracking of both the isovaleryl group and the glycine (B1666218) backbone through metabolic networks. This is particularly valuable for studying disorders of leucine (B10760876) metabolism, where the conjugation of isovaleryl-CoA with glycine is a key detoxification step.

The chemical and isotopic purity of the tracer is of paramount importance. Impurities can introduce significant errors in mass spectrometry analysis, confounding the interpretation of mass isotopomer patterns. Therefore, rigorous assessment of tracer purity is a mandatory prerequisite for its use in research applications to ensure that the observed labeling patterns are solely attributable to the metabolic fate of the tracer.

The goal of a labeling protocol is to introduce the tracer in a way that allows for the accurate measurement of metabolic fluxes. Protocols must be optimized based on the specific research objectives. A key consideration is achieving an "isotopic steady state," where the isotopic enrichment of the precursor and product pools remains constant over time. This state is crucial for many metabolic flux models.

The optimization process involves determining the appropriate duration of tracer infusion and the method of administration to best answer the research question. For example, a continuous infusion of N-Isovalerylglycine-13C2,15N might be used to study the steady-state kinetics of isovaleryl-CoA detoxification. The protocol must be tailored to the biological system, whether it involves cell cultures, animal models, or human subjects.

The dynamic nature of metabolism necessitates a carefully planned sampling strategy. Collecting biological samples (such as blood, urine, or tissue) at multiple time points allows researchers to construct a time course of tracer incorporation and turnover. This time-dependent data is essential for quantifying the rates of metabolic pathways (fluxomics).

For a study using N-Isovalerylglycine-13C2,15N, plasma and urine samples would likely be collected at baseline and at several intervals following tracer administration. Analyzing the enrichment of the labeled compound and its metabolites in these samples over time provides a dynamic picture of how the body processes isovaleryl-CoA and glycine. This kinetic data is far more informative than a single, static measurement of metabolite concentrations.

Data Processing and Computational Modeling for Metabolic Flux Determination

After sample analysis by mass spectrometry, the raw data must be processed and analyzed to determine metabolic fluxes. This process begins with correcting the raw MS data for the natural abundance of stable isotopes to ensure that the measured enrichment is solely from the administered tracer. The corrected data reveals the mass isotopomer distribution (MID) for the metabolites of interest.

This experimental MID data is then integrated into computational models to quantify intracellular fluxes. Isotope-assisted metabolic flux analysis (iMFA) is a powerful approach that uses a metabolic network model, along with experimental flux and isotope labeling data, to generate a quantitative map of metabolic reaction rates. The model simulates the expected labeling patterns for a given set of fluxes, and an optimization algorithm adjusts the flux values until the simulated labeling patterns best match the experimentally measured data. This rigorous computational analysis allows researchers to determine the rates of reactions that cannot be measured directly.

The following table provides a hypothetical example of processed mass isotopomer data for a metabolite derived from the N-isovaleryl moiety of the tracer.

MetaboliteTime PointMass IsotopomerRelative Abundance (%)Calculated Precursor Enrichment (p)Fractional Synthesis Rate (FSR %/hr)
Metabolite X0 hr (Baseline)M+098.50.001.5
Metabolite X4 hrM+080.00.15
Metabolite XM+115.0
Metabolite XM+25.0

This table illustrates hypothetical data where "Metabolite X" is synthesized from the isovaleryl group of the tracer. M+0 represents the unlabeled metabolite, while M+1 and M+2 represent molecules that have incorporated one or two ¹³C atoms, respectively. The change in relative abundances from baseline allows for the calculation of precursor enrichment and the fractional synthesis rate.

Advantages of Stable Isotope Tracers in Addressing Complex Biochemical Research Questions

The use of stable isotope tracers like N-Isovalerylglycine-13C2,15N offers numerous advantages for investigating complex biochemical questions.

Safety: Stable isotopes are non-radioactive, making them safe for use in human subjects, including vulnerable populations. This allows for a wide range of in vivo studies that would not be possible with radioactive tracers.

Dynamic Information: Tracers provide kinetic data (e.g., rates of synthesis, breakdown, and transport) rather than static concentration measurements. This allows for a deeper understanding of the dynamic state of metabolic pathways.

Pathway Elucidation: By tracking the journey of labeled atoms, researchers can confirm metabolic pathways and discover new or alternative routes. The dual ¹³C and ¹⁵N labels in N-Isovalerylglycine-13C2,15N are particularly powerful for resolving complex network interactions.

Quantitative Flux Analysis: When combined with MIDA and computational modeling, stable isotopes allow for the precise quantification of metabolic fluxes, providing a functional readout of the cellular phenotype.

Versatility: The methodology can be applied across various biological systems, from isolated cells and organs to whole organisms, including humans. Furthermore, multiple tracers can often be used simultaneously in the same subject to maximize the information gained from a single study.

Future Directions and Emerging Research Avenues for N Isovalerylglycine 13c2,15n

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The utility of N-Isovalerylglycine-13C2,15N as an internal standard in mass spectrometry-based assays is well-established, particularly for stable isotope dilution analysis which ensures high accuracy and precision in quantifying N-Isovalerylglycine. However, future research is anticipated to focus on the development of analytical techniques that offer even greater sensitivity and specificity.

Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), are enabling more precise measurements of isotopologues, which can provide deeper insights into metabolic pathways. The dual labeling of N-Isovalerylglycine with both 13C and 15N is particularly advantageous in this context. It provides a significant mass shift from the unlabeled compound, minimizing spectral overlap and enhancing detection in complex biological matrices.

Future analytical developments may also involve the coupling of mass spectrometry with advanced separation techniques, such as multidimensional chromatography, to resolve isomeric and isobaric interferences. Furthermore, the application of novel ionization techniques could enhance the ionization efficiency of acylglycines, leading to lower detection limits and improved signal-to-noise ratios. These advancements will be crucial for detecting subtle changes in N-Isovalerylglycine levels in various biological samples, which is essential for early disease diagnosis and monitoring therapeutic interventions.

Exploration of Novel Metabolic Roles Beyond Primary Catabolic Pathways in Research Models

Currently, N-Isovalerylglycine is primarily recognized as a byproduct of leucine (B10760876) catabolism, with elevated levels being a hallmark of isovaleric acidemia, an inherited metabolic disorder. The availability of N-Isovalerylglycine-13C2,15N as a tracer opens up new possibilities for investigating its metabolic fate and potential roles beyond this primary pathway in research models.

By administering N-Isovalerylglycine-13C2,15N to cell cultures or animal models, researchers can trace the labeled carbon and nitrogen atoms as they are incorporated into other metabolites. This approach, known as stable isotope tracing, can reveal previously unknown metabolic connections and functions. For instance, it is plausible that the isovaleryl moiety or the glycine (B1666218) backbone of N-Isovalerylglycine could be recycled into other metabolic pathways, particularly under conditions of metabolic stress.

Future studies could explore whether N-Isovalerylglycine participates in other cellular processes, such as signaling or regulation of enzyme activity. The dual 13C and 15N labeling would be particularly informative for tracking the independent fates of the carbon skeleton and the nitrogen atom, providing a more complete picture of its metabolic interactions.

Integration with Systems Biology Approaches for Comprehensive Metabolic Network Reconstruction

The integration of stable isotope tracing data with computational modeling is a powerful strategy for understanding complex metabolic systems. In this context, N-Isovalerylglycine-13C2,15N can serve as a valuable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a network.

By measuring the incorporation of the 13C and 15N labels from N-Isovalerylglycine-13C2,15N into downstream metabolites, researchers can generate data that can be used to constrain and refine computational models of cellular metabolism. This approach can help to elucidate the flow of metabolites through various pathways and identify key regulatory points.

The dual labeling of N-Isovalerylglycine-13C2,15N is particularly advantageous for MFA as it allows for the simultaneous tracing of carbon and nitrogen fluxes. This is crucial for understanding the interplay between carbon and nitrogen metabolism, which is a key aspect of cellular physiology. The data generated from such studies can be integrated into genome-scale metabolic models to provide a more comprehensive and accurate representation of the metabolic network.

Applications in Mechanistic Studies of Metabolic Perturbations in Research Models

N-Isovalerylglycine-13C2,15N has significant potential as a probe for investigating the mechanisms of metabolic perturbations in research models of diseases such as isovaleric acidemia and other organic acidurias. By tracing the metabolic fate of this labeled compound in disease models, researchers can gain insights into how metabolic pathways are altered and how these alterations contribute to the disease phenotype.

For example, in models of isovaleric acidemia, N-Isovalerylglycine-13C2,15N could be used to study the flux through alternative or compensatory metabolic pathways that may be activated in response to the primary enzyme deficiency. This could lead to the identification of new therapeutic targets aimed at enhancing these compensatory mechanisms.

Q & A

Basic Research Questions

Q. How can researchers synthesize N-Iso Valerylglycine-13C2^{13}\text{C}_2,15N^{15}\text{N} with high isotopic purity?

  • Methodological Answer : Use 15N^{15}\text{N}-labeled precursors (e.g., 15NH3^{15}\text{NH}_3 or 15N^{15}\text{N}-benzoyl isothiocyanate) in multi-step reactions. For example, coupling isotopically enriched amino acids with activated carboxylic acid derivatives under anhydrous conditions. Purify via reversed-phase HPLC, and validate isotopic enrichment (>95%) using high-resolution mass spectrometry (HRMS) and 15N^{15}\text{N} NMR .

Q. What analytical techniques are critical for confirming the structure and isotopic labeling of N-Iso Valerylglycine-13C2^{13}\text{C}_2,15N^{15}\text{N}?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}15N^{15}\text{N} HMBC and 13C^{13}\text{C}15N^{15}\text{N} coupling constants (JCNJ_{\text{CN}}) to map connectivity (e.g., JCN=89 HzJ_{\text{CN}} = 89\ \text{Hz} for C7–N8 bonds in guanosine derivatives) .
  • Mass Spectrometry : HRMS with isotopic pattern analysis to confirm 13C2^{13}\text{C}_2 and 15N^{15}\text{N} incorporation .
  • Isotopic Ratio Calibration : Use internal standards (e.g., 15N^{15}\text{N}-urea) for quantification .

Q. How should researchers address isotopic impurities during synthesis?

  • Methodological Answer : Optimize reaction stoichiometry to minimize unlabeled byproducts. Use preparative chromatography (e.g., ion-exchange or size-exclusion) to separate isotopologues. Validate purity via 15N^{15}\text{N} NMR integration and isotopic dilution assays .

Advanced Research Questions

Q. How can 13C^{13}\text{C}15N^{15}\text{N} coupling constants (JCNJ_{\text{CN}}) resolve ambiguities in structural assignments?

  • Methodological Answer : Measure JCNJ_{\text{CN}} values in heteronuclear 2D NMR experiments (e.g., HMBC). For instance, in Dimroth rearrangements, JCN=11 HzJ_{\text{CN}} = 11\ \text{Hz} confirmed C6–N5 bonding in uridine derivatives, distinguishing between tautomers. Coupling constants >80 Hz indicate direct bonding, while <5 Hz suggests through-space interactions .

Q. What experimental designs mitigate sampling errors in 15N^{15}\text{N} tracer studies using N-Iso Valerylglycine-13C2^{13}\text{C}_2,15N^{15}\text{N}?

  • Methodological Answer :

  • Stratified Sampling : Collect replicates across biological/technical replicates to account for heterogeneity .
  • Power Analysis : Pre-determine sample size using pilot data to ensure statistical significance (e.g., α = 0.05, power = 0.8) .
  • Blind Analysis : Mask isotopic labels during data processing to reduce bias .

Q. How can researchers interpret unexpected 1H^{1}\text{H}15N^{15}\text{N} coupling constants in reaction intermediates?

  • Methodological Answer : Cross-reference observed JHNJ_{\text{HN}} values with literature databases (e.g., JHN=3.0 HzJ_{\text{HN}} = 3.0\ \text{Hz} for imine groups in azoloazines). If discrepancies arise, validate via X-ray crystallography or isotopic scrambling experiments to rule out artifacts .

Q. What strategies optimize the use of N-Iso Valerylglycine-13C2^{13}\text{C}_2,15N^{15}\text{N} in metabolic flux analysis?

  • Methodological Answer :

  • Pulse-Chase Labeling : Administer the compound in timed intervals to track metabolic incorporation .
  • Compartmental Modeling : Use software like INCA to simulate isotopic steady states and flux distributions .

Data Contradiction and Validation

Q. How should researchers resolve contradictions between isotopic enrichment data and theoretical predictions?

  • Methodological Answer :

  • Error Source Analysis : Check for isotopic cross-contamination (e.g., 14N^{14}\text{N} impurities in 15N^{15}\text{N} reagents) via blank controls .
  • Multi-Technique Validation : Compare HRMS, NMR, and elemental analysis results. For example, a 5% discrepancy in 15N^{15}\text{N} enrichment between NMR and MS may indicate matrix interference .

Q. What statistical methods are recommended for analyzing low-signal 15N^{15}\text{N} NMR data?

  • Methodological Answer : Apply apodization (e.g., Lorentzian-to-Gaussian filtering) to enhance signal-to-noise ratios. Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or skewed distributions .

Experimental Design Tables

Parameter Recommendation Reference
Minimum isotopic purity>95% 13C^{13}\text{C}/15N^{15}\text{N}
NMR acquisition time (15N)≥24 hrs (500 MHz, 25°C)
HRMS resolution≥30,000 (FWHM)
Replicates per conditionn ≥ 3 (biological), n ≥ 5 (technical)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.